N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a 5-oxo group and substituted at the 6-position with a carboxamide moiety. The aryl group attached to the carboxamide is 3,5-bis(trifluoromethyl)phenyl, which introduces strong electron-withdrawing trifluoromethyl (-CF₃) groups. This structural motif is significant in medicinal chemistry, as pyrimidine derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The compound’s crystallographic features, such as ring puckering and intermolecular interactions, are likely analyzed using programs like SHELXL, a standard tool for small-molecule refinement .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O2S/c16-14(17,18)7-3-8(15(19,20)21)5-9(4-7)23-11(25)10-6-22-13-24(12(10)26)1-2-27-13/h1-6H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXYUIKTQBKQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with a thiazolopyrimidine derivative under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in organic reactions.
Biology: The compound’s stability and lipophilicity make it suitable for studying biological membranes and enzyme interactions.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features
The target compound shares a thiazolo[3,2-a]pyrimidine core with analogs like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as Compound A ) . Key differences lie in their substituents:
- Carboxamide vs. Ester Group: The target compound’s carboxamide at position 6 contrasts with Compound A’s ethyl carboxylate.
- Aryl Substituents: The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and metabolic stability relative to Compound A’s 2,4,6-trimethoxybenzylidene group.
Table 1: Structural Comparison
Crystallographic Properties
Compound A exhibits a puckered pyrimidine ring (deviation of 0.224 Å from planarity) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings . In contrast, Compound A’s crystal structure is stabilized by bifurcated C–H···O hydrogen bonds forming chains along the c-axis . The target compound’s carboxamide may instead promote N–H···O=C interactions, leading to distinct supramolecular architectures .
Pharmacological Potential
Pyrimidine derivatives are pharmacologically active, with substituents dictating target specificity. Compound A’s trimethoxybenzylidene group may enhance DNA intercalation, whereas the target compound’s -CF₃ groups could improve binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
Table 2: Functional Comparison
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, focusing on its antibacterial and anticancer properties.
- Molecular Formula : C15H7F6N3O2S
- Molecular Weight : 407.2904 g/mol
- CAS Number : 851944-42-8
- SMILES Notation : O=C(c1cnc2n(c1=O)ccs2)Nc1cc(cc(c1)C(F)(F)F)C(F)(F)F
The structure features a thiazolo-pyrimidine core with trifluoromethyl substituents, which are known to enhance biological activity by increasing lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 3,5-bis(trifluoromethyl)aniline and appropriate thiazole derivatives.
- Formation of Intermediate : Acylation reactions to form amide bonds.
- Cyclization : Intramolecular cyclization to form the thiazolo-pyrimidine structure.
Antibacterial Activity
Research indicates that compounds similar to N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives exhibit broad-spectrum antibacterial activity. The presence of trifluoromethyl groups enhances their potency against various bacterial strains.
- Mechanism of Action : These compounds likely inhibit bacterial growth by targeting essential enzymes or metabolic pathways. For instance, studies have shown that derivatives can inhibit leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis in bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 5f | 50 | Mycobacterium smegmatis |
| 5d | 0.91 | Escherichia coli |
Anticancer Activity
N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives have also shown promise in anticancer applications. Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer cell proliferation.
- Cell Lines Tested : HT29 (colon cancer), DU145 (prostate cancer).
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| DHFP | 12.34 | HT29 |
| DHFP | 10.56 | DU145 |
Case Studies
- Antibacterial Study : A study evaluated the antibacterial activity of various thiazolo-pyrimidine derivatives against resistant strains of Escherichia coli and Mycobacterium smegmatis. The compound exhibited significant inhibition with an MIC value of 50 μg/mL against M. smegmatis, indicating its potential as a therapeutic agent against resistant bacterial infections .
- Anticancer Research : In vitro studies on HT29 and DU145 cell lines demonstrated that derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine significantly reduced cell viability compared to control groups. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
